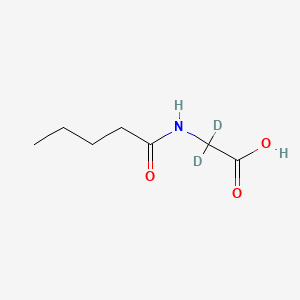
N-Valerylglycine-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Valerylglycine-d2 is a deuterated derivative of N-Valerylglycine, which is a glycine derivative. This compound is labeled with deuterium, a stable isotope of hydrogen, making it useful in various scientific research applications. The molecular formula of this compound is C7H11D2NO3, and it has a molecular weight of 161.20 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Valerylglycine-d2 can be synthesized through the deuteration of N-Valerylglycine. The process involves the incorporation of deuterium atoms into the molecular structure of N-Valerylglycine. This can be achieved through various chemical reactions, including hydrogen-deuterium exchange reactions under specific conditions .
Industrial Production Methods
The industrial production of this compound typically involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The process may include steps such as deuteration, purification, and crystallization to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-Valerylglycine-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .
Applications De Recherche Scientifique
N-Valerylglycine-d2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of glycine derivatives in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and compounds with specific properties
Mécanisme D'action
The mechanism of action of N-Valerylglycine-d2 involves its incorporation into biological systems where it can be used to trace metabolic pathways. The deuterium labeling allows for the precise tracking of the compound through various biochemical processes. The molecular targets and pathways involved include enzymes and metabolic pathways related to glycine metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Valerylglycine: The non-deuterated form of N-Valerylglycine-d2.
N-Isovalerylglycine: A similar glycine derivative with a different alkyl chain.
N-Propionylglycine: Another glycine derivative with a shorter alkyl chain
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium atoms allows for more precise tracking and analysis in various applications, making it a valuable tool in fields such as chemistry, biology, and medicine .
Propriétés
Formule moléculaire |
C7H13NO3 |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
2,2-dideuterio-2-(pentanoylamino)acetic acid |
InChI |
InChI=1S/C7H13NO3/c1-2-3-4-6(9)8-5-7(10)11/h2-5H2,1H3,(H,8,9)(H,10,11)/i5D2 |
Clé InChI |
NYZBWOSRZJKQAI-BFWBPSQCSA-N |
SMILES isomérique |
[2H]C([2H])(C(=O)O)NC(=O)CCCC |
SMILES canonique |
CCCCC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


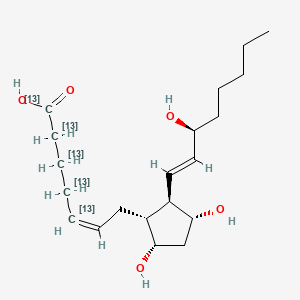
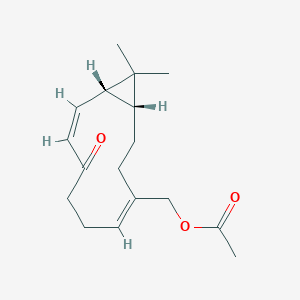
![3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-N-[(E)-(3-methylphenyl)methylideneamino]benzamide](/img/structure/B12384741.png)
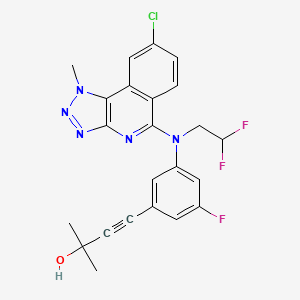
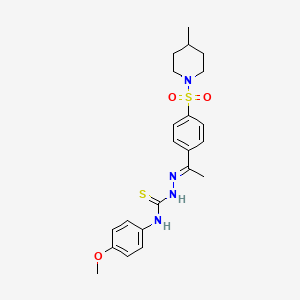
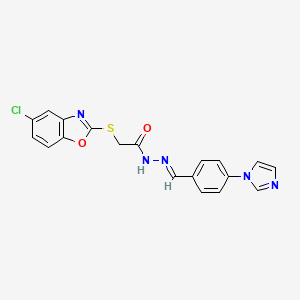
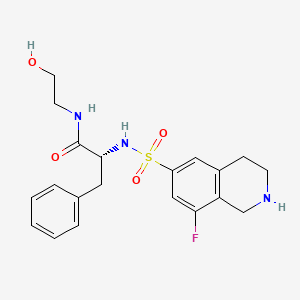
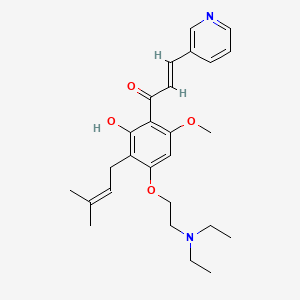

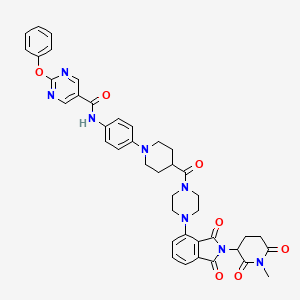
![2-[2-[[(2R,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfanylethyl)amino]ethylamino]ethanethiol](/img/structure/B12384777.png)

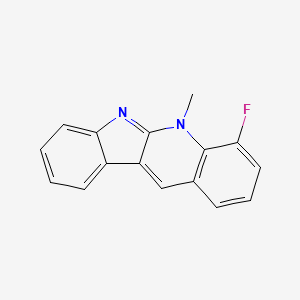
![N-ethyl-N-[[5-(4-methylphenyl)-1-octylindol-2-yl]methyl]ethanamine](/img/structure/B12384792.png)
